molecular formula C13H11F3N2OS B2485200 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one CAS No. 851450-38-9

1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B2485200
CAS No.: 851450-38-9
M. Wt: 300.3
InChI Key: PHDLTUQCUXQSHY-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is a complex organic compound featuring a thiazole ring, a trifluoromethyl group, and an ethanone moiety

Preparation Methods

The synthesis of 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one typically involves multiple steps, including the formation of the thiazole ring and the introduction of the trifluoromethyl group. Common synthetic routes include:

Chemical Reactions Analysis

1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and agrochemicals

Comparison with Similar Compounds

Compared to other thiazole derivatives, 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1-[4-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-6-4-3-5-9(10)13(14,15)16/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDLTUQCUXQSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2C(F)(F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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